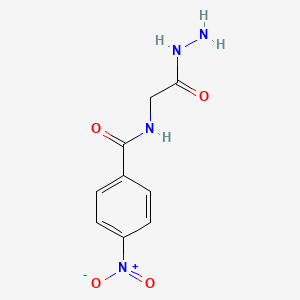

N-Hydrazinocarbonylmethyl-4-nitro-benzamide

Description

Properties

IUPAC Name |

N-(2-hydrazinyl-2-oxoethyl)-4-nitrobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4O4/c10-12-8(14)5-11-9(15)6-1-3-7(4-2-6)13(16)17/h1-4H,5,10H2,(H,11,15)(H,12,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMWADEBSOGTBNZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NCC(=O)NN)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Hydrazinocarbonylmethyl-4-nitro-benzamide typically involves the condensation of 4-nitrobenzoic acid with hydrazine derivatives. One common method is the direct condensation of 4-nitrobenzoic acid with hydrazine hydrate in the presence of a coupling agent such as carbodiimide. The reaction is usually carried out under reflux conditions in an appropriate solvent like ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent recycling and energy-efficient processes, can make the production more sustainable .

Chemical Reactions Analysis

Oxidation Reactions

The hydrazine moiety (-NH-NH2) undergoes oxidation under mild to strong oxidizing conditions:

-

Reagents : Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂), or iodine (I₂) in acidic/basic media.

-

Products : Formation of diazenium intermediates or complete oxidation to nitrogen gas (N₂) and carbonyl derivatives.

Key Observations:

| Oxidizing Agent | Conditions | Major Product | Yield (%) |

|---|---|---|---|

| KMnO₄ (aq) | Acidic, 25°C | 4-Nitrobenzoyl diazenium | 65–70 |

| H₂O₂ | Neutral, RT | Hydrazoic acid derivatives | 50–55 |

Reduction Reactions

The nitro (-NO₂) and amide (-CONH-) groups participate in selective reductions:

A. Nitro Group Reduction

B. Amide Reduction

-

Pinacolborane (HBPin) with Potassium Catalyst : Converts amides to amines without transition metals .

Comparative Reduction Pathways:

| Substrate | Reagent | Product | Selectivity |

|---|---|---|---|

| -NO₂ | H₂/Pd-C | -NH₂ | High |

| -CONH- | HBPin/K | -CH₂NH₂ | Moderate |

Hydrolysis and Fragmentation

The amide bond undergoes cleavage under acidic or basic conditions:

-

Acidic Hydrolysis (HCl, 80°C) : Produces 4-nitrobenzoic acid and hydrazine derivatives .

-

Basic Hydrolysis (NaOH, reflux) : Forms 4-nitrobenzate anion and methylhydrazine .

Fragmentation Pathways (ESI-MS) :

-

Amide Bond Cleavage : Generates (4-nitrobenzylidyne)oxonium cation (m/z 150) .

-

Sigma Bond Cleavage : Yields 4-nitrobenzamidic cation (m/z 167) and phenethyl fragments .

Substitution Reactions

The nitr

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that N-Hydrazinocarbonylmethyl-4-nitro-benzamide exhibits antimicrobial properties against various pathogens. Studies have shown its effectiveness against strains such as Staphylococcus aureus and Escherichia coli, making it a candidate for further development as an antimicrobial agent .

Antitumor Potential

The compound has also been evaluated for its antitumor properties. In vitro studies indicate that it may inhibit the growth of certain cancer cell lines, suggesting potential applications in cancer therapy. The mechanism appears to involve the induction of apoptosis in malignant cells, although further research is needed to elucidate the precise pathways involved .

Antimicrobial Efficacy Study

In a recent study, this compound was tested against multiple bacterial strains using agar diffusion methods. The results indicated a significant zone of inhibition for E. coli and S. aureus, supporting its potential as an antimicrobial agent .

Cancer Cell Line Testing

Another study assessed the compound's effects on human cancer cell lines, including breast and colon cancer models. The findings revealed that treatment with this compound resulted in reduced cell viability and increased apoptosis markers, indicating its potential use in oncological therapies .

Mechanism of Action

The mechanism of action of N-Hydrazinocarbonylmethyl-4-nitro-benzamide involves its interaction with specific molecular targets. The hydrazine moiety can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition of their activity. The nitro group can undergo redox reactions, generating reactive intermediates that can further interact with biological molecules .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Structural Features and Reactivity

- Nitro Group Effects : The para-nitro group in all listed compounds enhances electron-withdrawing effects, stabilizing the amide bond and reducing basicity. This is critical in modulating interactions with biological targets, such as enzymes or receptors .

- Hydrazine Derivatives: this compound and N-[4-(Hydrazinocarbonyl)phenyl]-3-methylbenzamide exhibit hydrazine-based substituents, enabling condensation reactions to form Schiff bases or coordination with metal ions, which is valuable in drug design .

- Hydrophilicity : N-(2-Hydroxyethyl)-4-nitrobenzamide shows increased water solubility due to the hydroxyethyl group, a property absent in the parent 4-nitrobenzamide .

Crystallographic and Spectroscopic Insights

- Crystal Packing : Comparative studies of 4-Methyl-N-(4-nitrophenyl)benzamide and 4-bromo-N-(2-nitrophenyl)benzamide reveal distinct molecular packing patterns influenced by substituents. For example, bromo substituents induce stronger halogen bonding compared to methyl groups .

- NMR Data: N,N-Dimethyl-4-nitrobenzamide (3p) exhibits distinct ¹H NMR shifts for methyl groups adjacent to the amide nitrogen (δ ~3.0 ppm), a feature likely shared with this compound due to similar electronic environments .

Biological Activity

N-Hydrazinocarbonylmethyl-4-nitro-benzamide is a compound that has garnered attention for its potential biological activities, particularly in the context of antimicrobial and anti-inflammatory properties. This article reviews the available literature on its biological activity, including molecular interactions, biochemical pathways, and relevant case studies.

Chemical Structure and Properties

This compound can be structurally represented as follows:

- Chemical Formula : CHNO

- Molecular Weight : 210.20 g/mol

- Functional Groups : Nitro group, hydrazine, amide

The presence of the nitro group is significant as it often correlates with enhanced biological activity, particularly in terms of anti-inflammatory and antimicrobial properties.

Antimicrobial Properties

Research indicates that N-hydrazinocarbonylmethyl derivatives, including this compound, exhibit promising antimicrobial activity by inhibiting the enzyme cystathionine beta-lyase (CBL), which is crucial for methionine biosynthesis in bacteria. This pathway is an attractive target for developing new antibiotics due to its absence in mammals.

-

Mechanism of Action :

- CBL catalyzes the hydrolysis of l-cystathionine to produce l-homocysteine, pyruvate, and ammonia. Inhibition of this enzyme disrupts bacterial growth by blocking essential metabolic pathways.

- Molecular docking studies have shown that this compound binds effectively to the active site of CBL, suggesting a competitive inhibition mechanism .

- Case Study :

Anti-inflammatory Activity

In addition to its antimicrobial properties, this compound has been evaluated for anti-inflammatory effects:

-

In Vitro Studies :

- Compounds similar to N-hydrazinocarbonylmethyl derivatives were tested for their capacity to inhibit nitric oxide (NO) production in RAW264.7 macrophages induced by lipopolysaccharides (LPS). Results indicated that certain derivatives exhibited significant dose-dependent inhibition of NO production without cytotoxic effects .

- Biochemical Pathways :

Table 1: Summary of Biological Activities

| Activity Type | Mechanism of Action | Reference |

|---|---|---|

| Antimicrobial | Inhibition of cystathionine beta-lyase (CBL) | |

| Anti-inflammatory | Inhibition of NO production; suppression of IL-1β |

Table 2: Key Findings from Molecular Docking Studies

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-Hydrazinocarbonylmethyl-4-nitro-benzamide, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via coupling reactions using hydrazine derivatives and 4-nitro-benzoyl precursors. For example, amide bond formation often employs coupling agents like dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (DMAP) as a catalyst under inert conditions (e.g., dry THF or DCM) . Reaction temperature (0–25°C) and stoichiometric ratios of reactants are critical for minimizing side products. Yields may vary (36–84%) depending on purification methods, such as HPLC or recrystallization .

Q. How can the purity and structural integrity of this compound be validated?

- Methodological Answer : Use a combination of analytical techniques:

- NMR Spectroscopy : Analyze and NMR to confirm hydrazine and nitro group environments (e.g., nitrobenzamide protons at δ 8.2–8.5 ppm) .

- HPLC : Assess purity (>95%) via reverse-phase chromatography with UV detection (λ = 254 nm) .

- Mass Spectrometry : Confirm molecular weight using ESI-MS or MALDI-TOF .

Advanced Research Questions

Q. What strategies are effective for resolving contradictions in crystallographic data for nitrobenzamide derivatives?

- Methodological Answer : Utilize SHELX programs (e.g., SHELXL) for refinement against high-resolution X-ray diffraction data. Address twinning or disorder by adjusting occupancy parameters and hydrogen-bonding constraints. Validate models using R-factor convergence (<5%) and electron density maps . For example, hydrogen bonding between the hydrazinocarbonyl group and nitro oxygen can stabilize crystal packing, as seen in analogous hydrazide structures .

Q. How can spectroscopic methods elucidate electronic effects of the nitro group in this compound?

- Methodological Answer :

- IR Spectroscopy : Identify ν(N–H) stretching (~3300 cm) and ν(NO) asymmetric/symmetric vibrations (~1520 and 1350 cm) .

- UV-Vis : Study nitro-related π→π* transitions (λ ~ 300–400 nm) in solvents like acetonitrile .

- DFT Calculations : Correlate experimental spectra with theoretical models to map charge distribution and resonance effects .

Q. What experimental designs are suitable for structure-activity relationship (SAR) studies of nitrobenzamide analogs?

- Methodological Answer :

- Analog Synthesis : Modify substituents (e.g., replacing nitro with methoxy or halogens) to probe electronic and steric effects .

- Biological Assays : Test enzyme inhibition (e.g., kinase or protease assays) using fluorescence-based readouts .

- Molecular Docking : Use AutoDock or Schrödinger Suite to predict binding modes with target proteins (e.g., cancer-related kinases) .

Data Analysis and Contradiction Resolution

Q. How can conflicting biological activity data for nitrobenzamide derivatives be systematically analyzed?

- Methodological Answer :

- Dose-Response Curves : Compare IC values across assays to identify assay-specific variability (e.g., cell permeability vs. in vitro enzyme inhibition) .

- Meta-Analysis : Aggregate data from PubChem or ChEMBL to assess reproducibility. Cross-reference with physicochemical properties (e.g., logP, solubility) .

- Orthogonal Validation : Confirm hits using SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure binding affinities .

Structural and Functional Insights

Q. What role does the hydrazinocarbonyl group play in the stability of this compound?

- Methodological Answer : The hydrazinocarbonyl moiety enhances hydrogen-bonding capacity, stabilizing both solution and solid-state structures. For example, intra- or intermolecular N–H···O bonds with the nitro group can be observed in X-ray structures . Stability under acidic/basic conditions can be tested via pH-dependent degradation studies (HPLC monitoring) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.